(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃) :
- δ 1.4 ppm (singlet) : tert-Butyl group (9H).
- δ 3.2–3.5 ppm (multiplet) : Methine proton (CH) adjacent to the carbamate.
- δ 7.0–7.5 ppm (aromatic protons) : Indole ring (H₂–H₇).
- δ 5.8–6.2 ppm (broad) : NH protons (amine and carbamate).
¹³C NMR :
Infrared Spectroscopy (IR)
Key peaks :
- 3320 cm⁻¹ (N–H stretch) : Amines and carbamate.
- 1700–1750 cm⁻¹ (C=O stretch) : Carbamate and amide carbonyls.
- 1450–1500 cm⁻¹ (C–N stretch) : Carbamate linkage.
Mass Spectrometry (MS)
Positive ion mode :
- m/z 303.36 ([M+H]⁺) : Molecular ion.
- Fragments : Loss of tert-butyl group (m/z 169.09) or decarboxylation (m/z 241.17).
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)19-13(14(17)20)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3,(H2,17,20)(H,19,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMFCQAPZYKTON-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556356 | |
| Record name | Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62549-92-2 | |
| Record name | Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in proteomics research, suggesting that it may interact with proteins and other biomolecules in the biochemical reactions.
Molecular Mechanism
It is known that the compound can be deprotected using oxalyl chloride in methanol, a process that takes place under room temperature conditions for 1–4 hours with yields up to 90%. This suggests that Boc-L-Tryptophan amide may interact with other molecules in a specific way to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that the deprotection of the compound can be achieved in 1–4 hours, indicating that the compound may have a relatively short half-life in certain conditions.
Metabolic Pathways
It is known that tryptophan, an essential amino acid, is catabolized by complex metabolic pathways. Since Boc-L-Tryptophan amide is a derivative of tryptophan, it may be involved in similar metabolic pathways.
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics. As Boc-L-Tryptophan amide is a derivative of the amino acid tryptophan, it may be possible to predict its subcellular localization based on its structure and properties.
Biological Activity
(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate, known by its CAS number 62549-92-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is hypothesized to exert its biological effects through several mechanisms, primarily involving modulation of signaling pathways associated with neuroprotection and anti-inflammatory responses. Its structural similarity to other indole derivatives suggests potential interactions with serotonin receptors and modulation of neuroinflammatory processes.
Neuroprotective Effects
Research indicates that compounds similar to (S)-tert-butyl carbamate derivatives exhibit neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease (AD). For instance, studies have shown that certain carbamate derivatives can reduce amyloid-beta (Aβ) aggregation and inhibit the activity of β-secretase, an enzyme implicated in AD pathology .
In vitro studies demonstrated that (S)-tert-butyl carbamate derivatives could reduce neuronal cell death induced by Aβ aggregates. The protective effect was linked to a decrease in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that these compounds might modulate inflammatory responses in glial cells .
Cytotoxicity and Safety Profile
The cytotoxicity of (S)-tert-butyl carbamate has been evaluated in various cell lines. Preliminary data suggest a favorable safety profile with low cytotoxic effects at therapeutic concentrations. However, detailed dose-response studies are necessary to establish a comprehensive safety profile .
Case Studies
- Alzheimer's Disease Model :
- Inflammation Models :
Research Findings Summary
| Study Focus | Findings | Implications |
|---|---|---|
| Neuroprotection | Reduced Aβ aggregation and neuronal death | Potential treatment for Alzheimer’s disease |
| Cytotoxicity | Low cytotoxic effects at therapeutic doses | Favorable safety profile |
| Inflammation | Decreased TNF-α and IL-6 production in astrocytes | Anti-inflammatory potential |
Scientific Research Applications
Medicinal Chemistry
(S)-tert-butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate has been studied for its role as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance the pharmacological properties of derivatives. Research indicates that modifications to the indole moiety can lead to compounds with improved efficacy against various biological targets, including cancer and inflammatory diseases .
The compound has shown promise as a potential agonist for formyl peptide receptors, which play a crucial role in immune response and inflammation resolution. Studies suggest that derivatives of this compound can significantly enhance the resolution of inflammation, making it a candidate for developing new anti-inflammatory therapies .
Peptide Synthesis
Due to its structure, this compound is utilized in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group is particularly useful in solid-phase peptide synthesis, allowing for the selective protection and deprotection of amino acids during the assembly of peptides .
Case Study 1: Synthesis of Indole Derivatives
A recent study demonstrated the use of this compound in synthesizing novel indole derivatives with enhanced biological activity. The researchers modified the indole ring to create derivatives that exhibited increased potency against specific cancer cell lines, showcasing the compound's utility in drug discovery .
Case Study 2: Anti-inflammatory Research
In another investigation, researchers explored the anti-inflammatory properties of compounds derived from this compound. The study found that certain derivatives acted as effective agonists for formyl peptide receptors, leading to improved outcomes in models of acute inflammation .
Comparison with Similar Compounds
Key Trends :
General Procedure A (Amide Coupling):
Activation : Boc-L-tryptophan is activated with CDI or triflic anhydride.
Coupling : Reacted with amines (e.g., benzylamine, 4-fluorobenzylamine).
Purification : Flash chromatography (hexane/ethyl acetate mixtures) .
Key Observations :
- Higher yields (65–72%) are achieved with activated esters (e.g., CDI) .
- Lower Rf values correlate with increased polarity (e.g., tert-butylamine analog: Rf=0.35 vs. benzylamine analog: Rf=0.4) .
Physicochemical and Spectroscopic Properties
Preparation Methods
Overview
This method involves Boc protection of L-tryptophan followed by amidation of the carboxylic acid group. It is the most straightforward approach, leveraging classical peptide coupling techniques.
Procedure
-
Boc Protection :
L-Tryptophan is treated with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (e.g., NaOH/dioxane) to yield Boc-L-tryptophan. -
Carboxylic Acid Activation and Amidation :
Boc-L-tryptophan is activated using isobutyl chloroformate or carbodiimide reagents (e.g., EDCI/HOBt) and coupled with ammonium chloride.
Key Data
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, NaOH, dioxane, 0–25°C, 4–24 h | >90% | |
| Amidation | EDCI, HOBt, NH₄Cl, DMF, 0°C to rt, 12–24 h | 60–70% |
Enantioselective Iron-Catalyzed β-Amination
Overview
This method employs iron-catalyzed asymmetric amination of 3-indolepropionic acid derivatives to construct the β³-tryptophan scaffold, followed by Boc protection.
Procedure
-
Iron-Catalyzed Amination :
3-Indolepropionic acid reacts with N-Boc-methanesulfonamide (BocNHOMs) in the presence of an iron catalyst (e.g., (R)-Fe3) to introduce the Boc-protected amine. -
Amide Formation :
The resulting β³-tryptophan derivative is converted to the amide via standard coupling or direct ammonolysis.
Key Data
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Iron-Catalyzed Amination | (R)-Fe3, BocNHOMs, CH₂Cl₂, −23°C, 17–38 h | 73–77% |
Multi-Step Synthesis via Heck Reaction
Overview
This route constructs the indole ring through a palladium-catalyzed Heck reaction, followed by Boc protection and amidation.
Procedure
-
Cyclization and Esterification :
L-2-Aminoadipic acid undergoes cyclization in acetic acid/water to form L-2-pyrrolidone-6-carboxylic acid, which is esterified with trimethylsilyl diazomethane. -
Heck Reaction :
The esterified intermediate reacts with 2-iodoaniline via a Heck reaction to form the indole core. -
Boc Protection and Amidation :
The indole product is Boc-protected and amidated as described in Method 1.
Key Data
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Acetic acid/H₂O, 80°C, 12 h | 57–65% | |
| Heck Reaction | Pd catalyst, 2-iodoaniline, DMF, 85°C, 8–12 h | 34–39% |
Grignard Addition and Reductive Amination
Overview
This method utilizes Grignard reagents to functionalize oxathiazolidine intermediates, followed by reductive steps and amidation.
Procedure
-
Grignard Addition :
Methylmagnesium chloride reacts with an oxathiazolidine derivative in the presence of CuCl₂ to form a chiral intermediate. -
Reduction and Boc Protection :
The intermediate is reduced (e.g., with LiAlH₄) and Boc-protected. -
Amidation :
The carboxylic acid is converted to the amide via activation with CDI and reaction with ammonia.
Key Data
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Amidation | Short sequence, high Boc protection yield | Moderate amidation yield | 60–70% |
| Iron-Catalyzed Amination | High enantioselectivity (up to 98% ee) | Requires specialized catalyst | 73–77% |
| Heck Reaction | Builds indole ring de novo | Low yield, multi-step | 34–39% |
| Grignard Addition | Efficient chiral center formation | Sensitive reaction conditions | 63% |
Q & A
Q. How is the compound structurally identified and validated in synthetic workflows?
The compound is characterized using 1H NMR and 13C NMR to confirm stereochemistry and functional groups. For example, δ 7.24–7.21 ppm (aromatic protons) and δ 173.53 ppm (carbonyl carbons) are critical markers . HPLC and LC-MS are used to verify purity (>95%) and molecular weight (303.36 g/mol) .
Q. What are standard synthetic protocols for this carbamate derivative?
A common route involves solid-phase peptide synthesis (SPPS) under microwave-assisted conditions. Boc-protected intermediates are coupled with indole-containing residues using HBTU/HOBt activation, achieving yields up to 78% . Solvent systems like ethyl acetate are used for purification (Rf = 0.6) .
Q. How should this compound be stored to maintain stability?
Store at –20°C in a tightly sealed container under inert atmosphere (e.g., argon) to prevent hydrolysis of the tert-butyl carbamate group .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Yields depend on reaction stoichiometry and protecting group strategy. For example, substituting HBTU with PyBOP improves coupling efficiency for sterically hindered residues. Evidence shows that adjusting equivalents of activating reagents (1.2–1.5 eq) increases yields to >85% .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition assays (e.g., cysteine proteases) may arise from stereochemical impurities. Use chiral HPLC to verify enantiomeric purity (>99% ee) and retest activity under standardized kinetic conditions (pH 7.4, 25°C) .
Q. What methodologies validate its role as a peptide-building block?
The tert-butyl carbamate group acts as a temporary protecting group for amines during SPPS. Deprotection with TFA/CH₂Cl₂ (95:5 v/v) selectively removes Boc without affecting indole or amide bonds .
Q. How to assess toxicity when limited toxicological data exists?
Perform in silico ADMET profiling (e.g., using SwissADME) to predict bioavailability and toxicity. Cross-reference with structurally similar carbamates (e.g., tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate) showing low acute toxicity (LD₅₀ > 2000 mg/kg) .
Q. What strategies are used to study its interactions with biological targets?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity (KD) to enzymes like trypsin-like proteases. For example, Ki values < 1 µM are reported for related dipeptidyl nitrile inhibitors .
Key Research Applications
- Drug Discovery : Intermediate for protease inhibitors targeting viral replication .
- Peptide Engineering : Protected building block for indole-containing peptides .
- Enzyme Mechanism Studies : Substrate analog for probing carbamate hydrolysis kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
